molecular formula C7H10Cl2 B14441285 1-Chloro-2-(chloromethyl)cyclohex-1-ene CAS No. 76854-99-4

1-Chloro-2-(chloromethyl)cyclohex-1-ene

Cat. No.: B14441285
CAS No.: 76854-99-4
M. Wt: 165.06 g/mol
InChI Key: QFSIYBKKWWBIRL-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H10Cl2 It is a chlorinated derivative of cyclohexene, characterized by the presence of two chlorine atoms attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the chlorination of cyclohexene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at room temperature and yields the desired product through a substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexadiene derivatives.

    Oxidation Reactions: The compound can be oxidized to form cyclohexene derivatives with additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclohexene derivatives.

    Elimination Reactions: Products include cyclohexadiene derivatives.

    Oxidation Reactions: Products include cyclohexene derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

1-Chloro-2-(chloromethyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)cyclohex-1-ene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form double bonds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

    1-Chloro-2-(chloromethyl)cyclohexane: Similar in structure but lacks the double bond present in 1-Chloro-2-(chloromethyl)cyclohex-1-ene.

    2-Chloro-3-(chloromethyl)cyclohex-1-ene: Another chlorinated cyclohexene derivative with a different substitution pattern.

    Cyclohexene: The parent compound without any chlorine substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

76854-99-4

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)cyclohexene

InChI

InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h1-5H2

InChI Key

QFSIYBKKWWBIRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)CCl)Cl

Origin of Product

United States

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